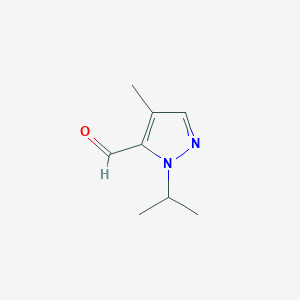
1-(thiolan-3-yl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiolan-3-yl)-1H-indazol-6-amine is a heterocyclic compound that features both an indazole and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiolan-3-yl)-1H-indazol-6-amine typically involves the formation of the indazole ring followed by the introduction of the thiolane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable ketone, the indazole ring can be formed through a cyclization reaction. The thiolane ring is then introduced via nucleophilic substitution or addition reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Thiolan-3-yl)-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(thiolan-3-yl)-1H-indazol-6-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride : Similar in structure but with a piperidine ring instead of an indazole ring.
- 1-(Thiolan-3-yl)cyclopropylmethanol : Features a cyclopropyl group instead of an indazole ring.
Uniqueness: 1-(Thiolan-3-yl)-1H-indazol-6-amine is unique due to the combination of the indazole and thiolane rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H13N3S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
1-(thiolan-3-yl)indazol-6-amine |
InChI |
InChI=1S/C11H13N3S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-15-7-10/h1-2,5-6,10H,3-4,7,12H2 |
InChI-Schlüssel |
UFZNEULTPQHCMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1N2C3=C(C=CC(=C3)N)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


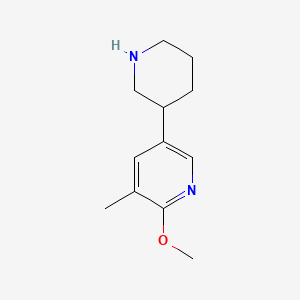
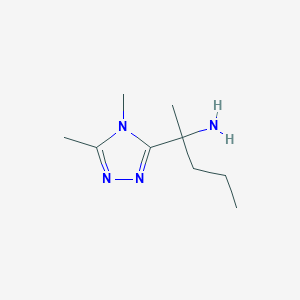
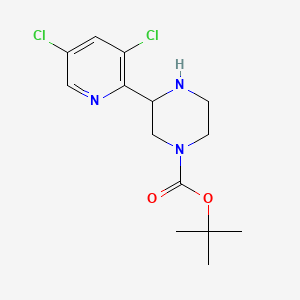
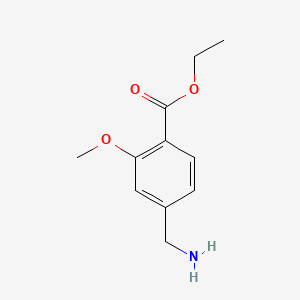




![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)




